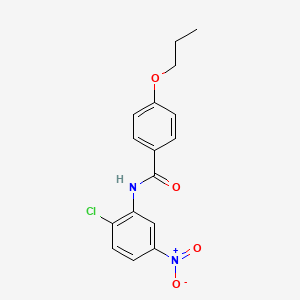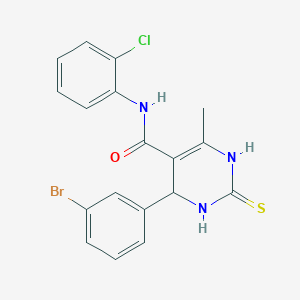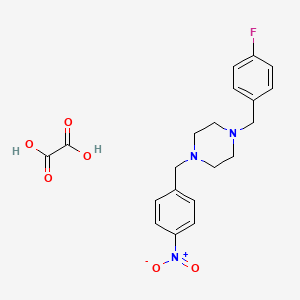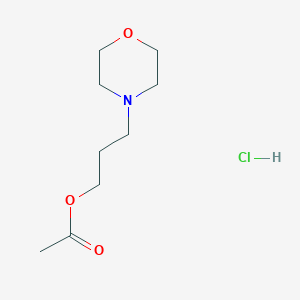
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide, also known as CNPPB, is a chemical compound that is widely used in scientific research. It belongs to the class of benzamides and has been extensively studied for its pharmacological properties.
Mécanisme D'action
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide acts as a selective antagonist of the TRPC6 channel by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into cells, which is essential for many cellular processes such as muscle contraction, neurotransmitter release, and gene expression. By inhibiting the TRPC6 channel, N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can modulate these processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to have several biochemical and physiological effects. It can modulate the activity of ion channels, receptors, and enzymes, which are involved in various cellular processes. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to reduce the influx of calcium ions in cells, which can lead to the inhibition of muscle contraction, neurotransmitter release, and gene expression. It has also been shown to have anti-inflammatory and anti-apoptotic effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has several advantages and limitations for lab experiments. Its selectivity for TRPC6 channels makes it a valuable tool for studying the role of this channel in various physiological and pathological processes. However, its potency and specificity can vary depending on the cell type and experimental conditions. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can also have off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide in scientific research. One potential application is in the study of neurological disorders such as epilepsy, where the TRPC6 channel has been implicated in the pathogenesis of the disease. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide could be used to investigate the role of TRPC6 channels in seizure activity and could potentially lead to the development of new therapies for epilepsy. Another potential application is in the study of cardiovascular diseases, where TRPC6 channels have been shown to play a role in the regulation of blood pressure and cardiac function. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide could be used to investigate the role of TRPC6 channels in these processes and could potentially lead to the development of new therapies for cardiovascular diseases.
Conclusion:
In conclusion, N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide is a valuable tool for scientific research due to its selective inhibition of the TRPC6 ion channel. It has been extensively studied for its pharmacological properties and has potential therapeutic applications in various diseases. However, its potency and specificity can vary depending on the cell type and experimental conditions, and it can have off-target effects on other ion channels and receptors. Future research should focus on the development of more potent and selective TRPC6 channel blockers and on the investigation of the role of TRPC6 channels in various physiological and pathological processes.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been used in various scientific research studies, including neuroscience, pharmacology, and physiology. It is mainly used as a selective blocker of the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide has been shown to inhibit the TRPC6 channel in a dose-dependent manner, making it a valuable tool for studying the role of this channel in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-9-23-13-6-3-11(4-7-13)16(20)18-15-10-12(19(21)22)5-8-14(15)17/h3-8,10H,2,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFCRCROUNFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)




![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)